Cas no 922021-04-3 (2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide)

2-2-(4-Chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide is a specialized sulfonamide derivative with a thiazole core, designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 4-chlorobenzenesulfonamido moiety, enhancing binding affinity to biological targets, while the thiazol-4-yl and isobutyl acetamide groups contribute to improved solubility and metabolic stability. This compound is particularly valuable in the development of enzyme inhibitors and receptor modulators due to its precise molecular architecture. Its synthetic versatility allows for further functionalization, making it a useful intermediate in drug discovery. High purity and well-characterized properties ensure reliability in research applications.
2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide structure
922021-04-3 structure
Product name:2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide
CAS No:922021-04-3
MF:C15H18ClN3O3S2
MW:387.904719829559
CID:6030592
PubChem ID:18571905

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide
    • 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
    • F2322-0185
    • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-isobutylacetamide
    • 922021-04-3
    • 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
    • AKOS024639167
    • Inchi: 1S/C15H18ClN3O3S2/c1-10(2)8-17-14(20)7-12-9-23-15(18-12)19-24(21,22)13-5-3-11(16)4-6-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)(H,18,19)
    • InChI Key: MFAFZGVZGXAZRJ-UHFFFAOYSA-N
    • SMILES: C(NCC(C)C)(=O)CC1=CSC(NS(C2=CC=C(Cl)C=C2)(=O)=O)=N1

Computed Properties

  • Exact Mass: 387.0478115g/mol
  • Monoisotopic Mass: 387.0478115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 3

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2322-0185-3mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
922021-04-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2322-0185-1mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
922021-04-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2322-0185-2mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
922021-04-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2322-0185-4mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
922021-04-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2322-0185-2μmol
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
922021-04-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2322-0185-5mg
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
922021-04-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2322-0185-5μmol
2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
922021-04-3 90%+
5μl
$63.0 2023-05-16

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide Related Literature

Additional information on 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide

Introduction to Compound with CAS No. 922021-04-3 and Product Name: 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide

The compound with the CAS number 922021-04-3 and the product name 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a thiazole core, combined with a 4-chlorobenzenesulfonamido moiety and an N-(2-methylpropyl)acetamide substituent, endows this molecule with a distinct chemical profile that makes it a promising candidate for further investigation in medicinal chemistry.

Recent studies in the realm of heterocyclic chemistry have highlighted the importance of thiazole derivatives in drug discovery. Thiazole scaffolds are known for their versatility and have been incorporated into numerous therapeutic agents across various therapeutic categories. The specific arrangement of functional groups in 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide suggests potential interactions with biological targets that could modulate physiological processes. For instance, the 4-chlorobenzenesulfonamido group may facilitate binding to specific enzymes or receptors, while the acetamide moiety could enhance solubility and metabolic stability.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of the molecule. The introduction of the 4-chlorobenzenesulfonamido group is particularly critical, as it introduces a polar region that can interact with hydrophilic biological targets. This feature is essential for achieving the desired pharmacological effects while maintaining favorable pharmacokinetic properties.

In the context of drug discovery, the potential applications of 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide are broad. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The thiazole core is known to be a privileged scaffold in medicinal chemistry, and its combination with other functional groups like 4-chlorobenzenesulfonamido and acetamide could lead to novel pharmacological profiles. Further experimental validation is necessary to confirm these hypotheses and explore potential therapeutic benefits.

The development of new pharmaceutical agents relies heavily on understanding the structural-activity relationships (SAR) of candidate compounds. In this regard, 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide serves as a valuable scaffold for medicinal chemists to modify and optimize. By systematically altering one or more functional groups, researchers can fine-tune the biological activity of the molecule. For example, replacing the acetamide moiety with alternative amides or esters might alter solubility or metabolic stability without significantly compromising efficacy.

Recent advancements in high-throughput screening (HTS) technologies have accelerated the process of identifying lead compounds for drug development. The compound in question has been subjected to HTS assays to evaluate its interaction with a diverse panel of biological targets. Initial results indicate promising activity against certain enzyme families, which warrants further investigation. The use of computational modeling techniques has also played a crucial role in predicting binding affinities and optimizing molecular properties.

The role of sulfonamides in medicinal chemistry cannot be overstated. Sulfonamide derivatives are known for their broad spectrum of biological activities and have been incorporated into numerous FDA-approved drugs. The presence of the 4-chlorobenzenesulfonamido group in 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide is particularly noteworthy, as it may contribute to hydrogen bonding interactions with biological targets. These interactions are often critical for achieving high affinity and selectivity in drug design.

In conclusion, the compound with CAS number 922021-04-3 and product name 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methylpropyl)acetamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further investigation. Continued research into this compound will likely yield valuable insights into its pharmacological properties and therapeutic potential. As our understanding of molecular interactions evolves, compounds like this will play an increasingly important role in the development of new treatments for various diseases.

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